N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N,N-dimethylamine
Overview
Description
Preparation Methods
The synthesis of N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N,N-dimethylamine typically involves the reaction of 2-amino-4-chlorophenol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 2-amino-4-chlorophenol attacks the electrophilic carbon of 2-chloroethylamine, resulting in the formation of the desired product .
Chemical Reactions Analysis
N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N,N-dimethylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N,N-dimethylamine is primarily used in proteomics research as a specialty reagent . Its applications extend to various fields, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in studies involving protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N,N-dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in proteomics, it may interact with proteins to facilitate their identification and characterization .
Comparison with Similar Compounds
N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N,N-dimethylamine can be compared with similar compounds such as:
N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N,N-diethylamine: Similar structure but with ethyl groups instead of methyl groups, leading to different chemical properties and applications.
2-Amino-4-chlorophenol: A precursor in the synthesis of this compound, with distinct reactivity due to the absence of the dimethylaminoethyl group.
2-Chloroethylamine hydrochloride: Another precursor, which provides the chloroethyl group in the synthesis.
The uniqueness of this compound lies in its specific structural features that confer unique reactivity and applications in scientific research .
Properties
IUPAC Name |
5-chloro-2-[2-(dimethylamino)ethoxy]aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O/c1-13(2)5-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,5-6,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTYBJCISJYPPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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